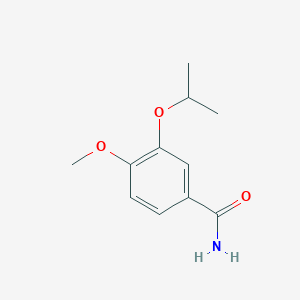
Benzyl (1-chloro-2-oxo-2-phenylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (1-chloro-2-oxo-2-phenylethyl)carbamate: is an organic compound with the molecular formula C16H14ClNO3. It is a carbamate ester, which is a category of organic compounds derived from carbamic acid. This compound is known for its unique chemical structure, which includes a benzyl group, a chloro group, and a phenylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-chloro-2-oxo-2-phenylethyl)carbamate typically involves the reaction of benzyl chloroformate with 1-chloro-2-oxo-2-phenylethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (1-chloro-2-oxo-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or primary amines can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: New carbamate derivatives with different functional groups.
Hydrolysis: Benzyl alcohol and the corresponding amine.
Oxidation and Reduction: Oxo derivatives or alcohol derivatives.
Aplicaciones Científicas De Investigación
Benzyl (1-chloro-2-oxo-2-phenylethyl)carbamate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl (1-chloro-2-oxo-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
- Benzyl (2-oxopropyl)carbamate
- Benzyl (2-hydroxyethyl)carbamate
- Benzyl (1-chloro-2-oxo-2-phenylethyl)carbamate
Comparison: this compound is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
54167-78-1 |
|---|---|
Fórmula molecular |
C16H14ClNO3 |
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
benzyl N-(1-chloro-2-oxo-2-phenylethyl)carbamate |
InChI |
InChI=1S/C16H14ClNO3/c17-15(14(19)13-9-5-2-6-10-13)18-16(20)21-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,18,20) |
Clave InChI |
MIAMWRXXOGTQRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)





![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)


![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)

![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)

